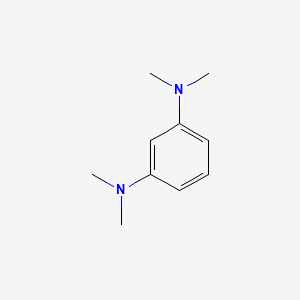

1,3-Benzenediamine, N,N,N',N'-tetramethyl-

Descripción general

Descripción

1,3-Benzenediamine, N,N,N',N'-tetramethyl- is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3-Benzenediamine, N,N,N',N'-tetramethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Benzenediamine, N,N,N',N'-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenediamine, N,N,N',N'-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

1,3-Bis(dimethylamino)benzene exhibits positive fluorosolvatochromism, due to intramolecular charge-transfer (ICT) dynamics from the electron-donor dimethylamino groups . This means that the compound’s fluorescence shifts to longer wavelengths (red shifts) as the polarity of the solvent increases .

Result of Action

1,3-Bis(dimethylamino)benzene shows significant fluorescence quantum yields due to the population of a planar and emissive ICT state stabilized by intramolecular hydrogen-bond-like interactions . The compound’s non-linear optical (NLO) properties, such as its hyperpolarizability coefficient and two-photon absorption (TPA) cross-section, have also been measured .

Action Environment

The action of 1,3-Bis(dimethylamino)benzene is influenced by the polarity of the medium. For instance, the introduction of a thiophene ring guarantees high fluorescent quantum yields irrespective of the polarity of the medium . Additionally, the compound is sensitive to light and air, suggesting that these environmental factors could influence its action, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

1,3-Benzenediamine, N,N,N’,N’-tetramethyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be analyzed using reverse phase high-performance liquid chromatography (RP-HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid . This interaction suggests that 1,3-Benzenediamine, N,N,N’,N’-tetramethyl- may have specific binding affinities and reactivity with certain biochemical compounds, although detailed studies on its specific interactions are limited.

Cellular Effects

The effects of 1,3-Benzenediamine, N,N,N’,N’-tetramethyl- on various types of cells and cellular processes are not extensively documented. It is known to cause skin irritation, serious eye irritation, and respiratory irritation These effects indicate that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Benzenediamine, N,N,N’,N’-tetramethyl- may change over time. The compound’s stability, degradation, and long-term effects on cellular function have not been thoroughly studied. It is known to cause acute toxicity when ingested . Long-term studies in in vitro or in vivo settings are required to determine the temporal effects of 1,3-Benzenediamine, N,N,N’,N’-tetramethyl-.

Dosage Effects in Animal Models

The effects of 1,3-Benzenediamine, N,N,N’,N’-tetramethyl- vary with different dosages in animal models. At high doses, it can cause toxic or adverse effects, including skin irritation, allergic skin reactions, and serious eye irritation . Threshold effects and safe dosage levels need to be established through comprehensive animal studies to understand the compound’s dosage effects fully.

Actividad Biológica

1,3-Benzenediamine, N,N,N',N'-tetramethyl- (commonly known as tetramethyl-1,3-benzenediamine) is an organic compound with the molecular formula CHN. This compound belongs to the family of diamines and has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science.

Tetramethyl-1,3-benzenediamine is characterized by its four methyl groups attached to the nitrogen atoms of the benzenediamine structure. This configuration enhances its lipophilicity, which may influence its biological interactions.

The biological activity of tetramethyl-1,3-benzenediamine is primarily attributed to its ability to interact with various enzymes and receptors. It may act as an enzyme inhibitor or modulator, affecting pathways related to cell signaling and metabolism. The compound's enhanced lipophilicity aids in membrane penetration, allowing it to exert its effects at cellular levels.

Antimicrobial Properties

Research indicates that compounds similar to tetramethyl-1,3-benzenediamine exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains by disrupting their cellular functions. For instance, a study on related diamines indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Anticancer Potential

There is growing interest in the anticancer properties of tetramethyl-1,3-benzenediamine. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The compound's ability to modulate signaling pathways associated with cell proliferation and survival makes it a candidate for further investigation in cancer therapy .

Case Studies

- Antimicrobial Activity : A study published in a peer-reviewed journal highlighted the effectiveness of tetramethyl derivatives against specific bacterial pathogens. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli .

- Cell Viability Assays : In vitro assays conducted on various cancer cell lines demonstrated that tetramethyl-1,3-benzenediamine reduced cell viability significantly at concentrations above 100 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to cellular apoptosis.

Data Summary

Aplicaciones Científicas De Investigación

Analytical Chemistry

TMPD is widely used in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. A notable application involves its use as a mobile phase additive in reverse phase HPLC.

Case Study: HPLC Method Development

- Objective : To develop a scalable method for the analysis of TMPD.

- Method : Utilization of a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid.

- Findings : This method allows for effective separation and quantification of TMPD in complex mixtures, facilitating pharmacokinetic studies and impurity isolation .

Fluorescent Sensors

TMPD derivatives have been developed as fluorescent sensors for zinc ions. These compounds exhibit enhanced fluorescence properties upon binding with metal ions.

Case Study: Zinc Ion Detection

- Objective : To create a fluorescent sensor for zinc using TMPD derivatives.

- Methodology : Synthesis of hexadentate nitrogen ligands based on TMPD structure.

- Results : The derivatives showed increased fluorescence intensity and selectivity for Zn(2+) over Cd(2+) ions, attributed to energy transfer mechanisms between isoquinoline rings (Y. Mikata et al., 2008).

Material Science

In materials science, TMPD plays a crucial role as an intermediate in the synthesis of dyes and polymers.

Case Study: Polymerization Kinetics

- Objective : To investigate the effect of TMPD on the polymerization of isoprene.

- Method : Examination of the interaction between TMPD and n-butyllithium.

- Results : TMPD forms a complex with n-butyllithium that alters the kinetics and structure of polyisoprene produced, favoring specific polymer configurations.

Biochemical Applications

TMPD interacts with biological molecules, influencing enzymatic reactions and cellular processes.

Case Study: Enzyme Interaction

- Objective : To assess the biochemical interactions of TMPD.

- Findings : TMPD has been shown to participate in various biochemical reactions, although specific cellular effects remain underexplored. Notably, it can cause skin and eye irritation upon exposure .

Summary Table of Applications

Propiedades

IUPAC Name |

1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-11(2)9-6-5-7-10(8-9)12(3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZLVJBOEONQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066799 | |

| Record name | 1,3-Benzenediamine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22440-93-3 | |

| Record name | N1,N1,N3,N3-Tetramethyl-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22440-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, N1,N1,N3,N3-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022440933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, N1,N1,N3,N3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethylbenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 1,3-Benzenediamine, N,N,N',N'-tetramethyl- in the Cuscuta reflexa stem extract?

A1: The research aimed to identify bioactive constituents within Cuscuta reflexa, a plant with known medicinal properties. The GC-MS analysis revealed the presence of 1,3-Benzenediamine, N,N,N',N'-tetramethyl- (15.43%) within the stem extract []. While the study doesn't specifically investigate the activity of this compound, its identification contributes to a broader understanding of the chemical profile of Cuscuta reflexa. This information can guide future research exploring the potential bioactivity and applications of this compound or the extract as a whole.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.